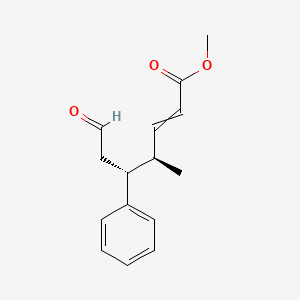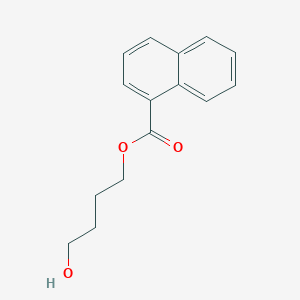
4-Hydroxybutyl naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutyl naphthalene-1-carboxylate is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydroxybutyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl naphthalene-1-carboxylate can be achieved through esterification reactions. One common method involves the reaction of naphthalene-1-carboxylic acid with 4-hydroxybutanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybutyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Substitution: The hydroxybutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the naphthalene ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Carboxybutyl naphthalene-1-carboxylate.
Reduction: Dihydro-4-hydroxybutyl naphthalene-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxybutyl naphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to cell signaling and molecular interactions due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybutyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutyl acrylate: A structural isomer with different reactivity and applications.
Naphthalene-1-carboxylic acid: The parent compound without the hydroxybutyl group.
4-Hydroxybutyl benzoate: A similar ester with a benzoate instead of a naphthalene ring.
Uniqueness
4-Hydroxybutyl naphthalene-1-carboxylate is unique due to the combination of the hydroxybutyl group and the naphthalene ring. This structure imparts specific chemical and physical properties, making it suitable for applications that require both hydrophilic and hydrophobic characteristics. Its ability to undergo various chemical reactions and form specific interactions with biological molecules further distinguishes it from similar compounds.
Propiedades
Número CAS |
835616-29-0 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
4-hydroxybutyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H16O3/c16-10-3-4-11-18-15(17)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2 |
Clave InChI |
FEPALULIXRJUGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
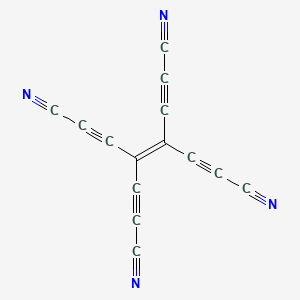
![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
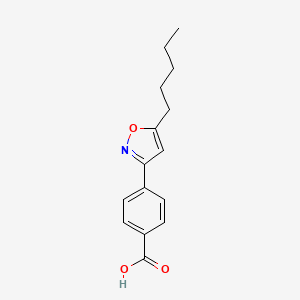
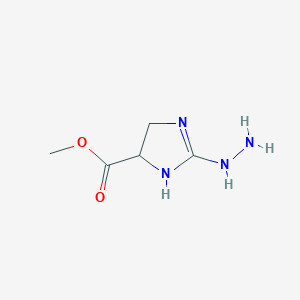
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)

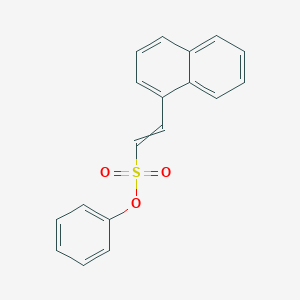

![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
